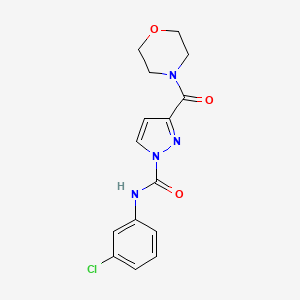

![molecular formula C13H7FN2O2 B5548317 2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)

2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives related to pyrrolidine-2,3-dione, which shares a similar structural motif with the compound , often involves multicomponent reactions. For instance, Nguyen and Dai (2023) described the preparation of 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one through a three-component reaction, leading to the synthesis of trisubstituted pyrrolidine-2,3-diones (Nguyen & Dai, 2023).

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,4-dione derivatives has been determined through various spectroscopic methods, including 1D and 2D NMR (HSQC, HMBC), and high-resolution mass spectrometry (ESI-HRMS), as detailed by Jones et al. (1990) in their synthesis and study of 3-acyltetramic acids (Jones et al., 1990).

Chemical Reactions and Properties

Chemical reactions involving pyrrolidine-2,4-dione derivatives include acylation, which has been explored for synthesizing 3-acyltetramic acids, demonstrating the reactivity of the pyrrolidine-2,4-dione scaffold under different conditions (Jones et al., 1990).

Physical Properties Analysis

Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and are soluble in common organic solvents, showing significant potential for various applications due to their optical and electrochemical properties (Zhang & Tieke, 2008).

Chemical Properties Analysis

The electrochemical polymerization of derivatives carrying the pyrrolo[3,4-c]pyrrole-1,4-dione moiety has been investigated, revealing that substitution patterns greatly influence the optical and electronic properties of the resultant polymers. This highlights the importance of structural modifications on the properties of these compounds (Zhang et al., 2009).

Wissenschaftliche Forschungsanwendungen

Optical and Electronic Properties

Pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been explored for their significant optical and electronic properties. These derivatives, such as diketopyrrolopyrroles (DPPs), exhibit solvatochromism and fluorescence in both solution and solid states, making them suitable for applications in dyes and pigments. The absorption and fluorescence spectra of these compounds can cover a wide range in the visible to near-infrared region, which is essential for applications in photoluminescence and as fluorescent pH sensors (Lun̆ák et al., 2011); (Yang et al., 2013).

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have shown efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium. These compounds demonstrate good inhibition efficiency, which increases with concentration. Their application can significantly protect metal surfaces from corrosion, a critical aspect in industrial maintenance and preservation (Zarrouk et al., 2015).

Photoluminescent Materials

Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, demonstrating strong photoluminescence. These materials show potential for electronic applications due to their good solubility, processability into thin films, and photochemical stability. Their ability to emit strong photoluminescence in the polycrystalline solid state is particularly valuable for the development of new luminescent materials (Beyerlein & Tieke, 2000).

Chemosensors

Derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have been utilized in the development of chemosensors, especially for detecting metal ions like Al3+. These compounds can act as selective chemosensors with the capability to operate in very low concentration ranges, making them useful for applications in environmental monitoring and biological systems (Maity et al., 2010).

Electronic Devices

N-type conjugated polyelectrolytes based on pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) have been developed for use as electron transport layers in polymer solar cells. These materials, due to the electron-deficient nature of the DPP backbone, exhibit high conductivity and electron mobility, enhancing the performance of solar cells by facilitating electron extraction and reducing recombination at the cathode interface (Hu et al., 2015).

Eigenschaften

IUPAC Name |

2-(3-fluorophenyl)pyrrolo[3,4-c]pyridine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN2O2/c14-8-2-1-3-9(6-8)16-12(17)10-4-5-15-7-11(10)13(16)18/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIHJJDTOXSBLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C2=O)C=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

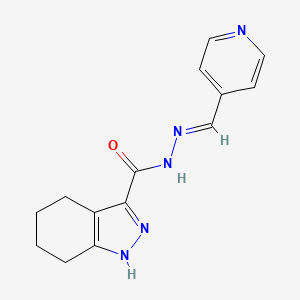

![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)

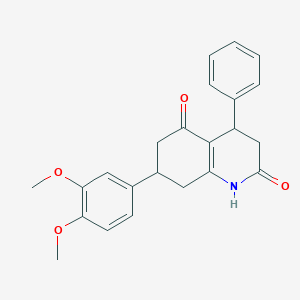

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)

![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)

![2-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5548302.png)

![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)

![N-[4-(aminosulfonyl)phenyl]-2-furamide](/img/structure/B5548311.png)

![8-{[rel-(1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-2-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5548321.png)